

# Initial Studies on SSGJ-707 Efficacy: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CG-707    |           |
| Cat. No.:            | B13441327 | Get Quote |

Note on Nomenclature: The initial query referenced "CG-707." However, extensive research has revealed that the relevant investigational drug, a bispecific antibody targeting PD-1 and VEGF, is consistently identified in scientific literature and clinical trial registries as SSGJ-707. This document will proceed with the identifier SSGJ-707.

#### Introduction

SSGJ-707 is a recombinant humanized bispecific antibody engineered to simultaneously target human programmed cell death protein 1 (PD-1) and vascular endothelial growth factor (VEGF). [1][2] This dual-targeting mechanism is designed to offer a synergistic anti-tumor effect by concurrently inhibiting tumor-induced immunosuppression and angiogenesis. Initial clinical studies have focused on its application in advanced non-small cell lung cancer (NSCLC), with ongoing investigations in other solid tumors.[3] This technical guide summarizes the initial efficacy data, outlines the experimental protocols from key studies, and visualizes the underlying biological pathways and experimental workflows.

# Mechanism of Action: Dual Blockade of PD-1 and VEGF

SSGJ-707's therapeutic hypothesis is based on the combined effects of immune checkpoint inhibition and anti-angiogenesis. By binding to PD-1 on T-cells, it blocks the interaction with its ligand PD-L1, which is often overexpressed on tumor cells, thereby preventing T-cell inactivation and promoting an anti-tumor immune response. Concurrently, by sequestering







VEGF, SSGJ-707 inhibits the signaling cascade that leads to the formation of new blood vessels, which are crucial for tumor growth and metastasis. A key preclinical finding indicates that in the presence of VEGF, SSGJ-707's affinity for PD-1 is significantly increased.[1][2][4]

Below is a diagram illustrating the dual signaling pathways targeted by SSGJ-707.





Click to download full resolution via product page

Diagram 1: Dual targeting of PD-1 and VEGF by SSGJ-707.



## **Preclinical Efficacy Evaluation**

While detailed public data from the preclinical studies of SSGJ-707 is limited, the evaluation of such a bispecific antibody typically involves a series of in vitro and in vivo assays to characterize its binding, potency, and anti-tumor activity.

### **Experimental Protocols (Inferred)**

- Binding Affinity Assays:
  - Method: Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) would be used to determine the binding kinetics (Kon, Koff) and affinity (KD) of SSGJ-707 to human and murine PD-1 and VEGF-A.
  - Objective: To quantify the binding strength and specificity of each arm of the bispecific
    antibody to its respective target. A key finding for SSGJ-707 is that its affinity for PD-1 is
    reportedly enhanced in the presence of VEGF.[1][2][4]
- In Vitro Functional Assays:
  - PD-1/PD-L1 Blockade Assay: A cell-based reporter assay where co-culture of PD-1-expressing effector cells (e.g., Jurkat-NFAT reporter T-cells) with PD-L1-expressing target cells is used. The ability of SSGJ-707 to block the PD-1/PD-L1 interaction and restore signaling (e.g., luciferase expression) would be measured to determine its EC50.[5][6]
  - VEGF Inhibition Assay: Human Umbilical Vein Endothelial Cell (HUVEC) proliferation or migration assays are standard. HUVECs are stimulated with recombinant human VEGF in the presence of varying concentrations of SSGJ-707. The inhibition of proliferation (measured by assays like CCK-8) or migration would be quantified to determine the IC50.
     [5][6]
  - Cytokine Release Assay: Peripheral Blood Mononuclear Cells (PBMCs) co-cultured with tumor cells in the presence of SSGJ-707. The supernatant is analyzed for the release of pro-inflammatory cytokines like IFN-γ and IL-2 using ELISA or multiplex assays, indicating T-cell activation.[5]
- In Vivo Efficacy Studies:



- Animal Models: Syngeneic tumor models in humanized mice (e.g., expressing human PD-1 and/or human VEGF) are often used. For instance, MC38 colon cancer cells engineered to express human PD-L1 could be implanted in mice expressing human PD-1 and VEGF.
   [7]
- Method: Once tumors are established, mice are treated with SSGJ-707, vehicle control, and potentially monospecific anti-PD-1 and anti-VEGF antibodies as comparators. Tumor volume and body weight are measured regularly.
- Endpoints: The primary endpoint is typically Tumor Growth Inhibition (TGI). Secondary
  endpoints can include analysis of the tumor microenvironment (e.g., CD8+ T-cell
  infiltration) and survival. Similar bispecific antibodies have demonstrated TGI ranging from
  70% to over 90% in such models.[8][9]

Below is a diagram representing a typical experimental workflow for preclinical in vivo evaluation.



Click to download full resolution via product page

**Diagram 2:** Workflow for in vivo preclinical efficacy testing.

# Clinical Efficacy: Phase II Monotherapy in NSCLC

Initial efficacy data for SSGJ-707 comes from a Phase II, single-arm study (NCT06361927) in treatment-naive patients with advanced NSCLC and PD-L1 expression ≥1%.[1]

#### **Experimental Protocol**



- Study Design: An open-label, single-group assignment study to evaluate the efficacy and safety of SSGJ-707 monotherapy.[10]
- Patient Population: Treatment-naive adults with locally advanced or metastatic NSCLC, without actionable genomic alterations, and with PD-L1 expression (Tumor Proportion Score [TPS]) of 1% or greater.[1]
- Treatment Regimen: Patients received SSGJ-707 intravenously every 3 weeks (Q3W) at doses of 5 mg/kg, 10 mg/kg, 20 mg/kg, or 30 mg/kg until disease progression or unacceptable toxicity.[1]
- Efficacy Assessment: Tumor assessments were performed by investigators every 6 weeks according to Response Evaluation Criteria in Solid Tumors (RECIST 1.1).[1]

#### **Efficacy Data**

The following tables summarize the key efficacy results from this Phase II study as of the data cutoff on January 10, 2025.[1]

Table 1: Overall Response by Dose in Efficacy-Evaluable Patients (n=76)

| Dose (Q3W) | Number of Patients | Objective<br>Response Rate<br>(ORR) | Disease Control<br>Rate (DCR) |
|------------|--------------------|-------------------------------------|-------------------------------|
| 5 mg/kg    | 27                 | 29.6% (8/27)                        | 85.2% (23/27)                 |
| 10 mg/kg   | 34                 | 61.8% (21/34)                       | 97.1% (33/34)                 |
| 20 mg/kg   | 11                 | 54.5% (6/11)                        | 90.9% (10/11)                 |
| 30 mg/kg   | 4                  | 25.0% (1/4)                         | 75.0% (3/4)                   |

Data from ASCO Abstract.[1]

Table 2: Efficacy of SSGJ-707 at 10 mg/kg Q3W in Patient Subgroups



| Subgroup         | Number of Patients | Objective Response Rate<br>(ORR) |
|------------------|--------------------|----------------------------------|
| Histology        |                    |                                  |
| Non-Squamous     | 22                 | 54.5% (12/22)                    |
| Squamous         | 12                 | 75.0% (9/12)                     |
| PD-L1 Expression |                    |                                  |
| TPS 1%-49%       | 21                 | 57.0% (12/21)                    |
| TPS ≥50%         | 13                 | 69.0% (9/13)                     |

Data from ASCO Abstract.[1]

Table 3: Efficacy in Patients at 10 mg/kg with at Least Two Evaluations (n=25)

| Metric                        | Result        |
|-------------------------------|---------------|
| Objective Response Rate (ORR) | 72.0% (18/25) |
| Disease Control Rate (DCR)    | 100% (25/25)  |

Data from ASCO Abstract.[1]

### **Safety and Tolerability**

Across all 83 patients, 78.3% experienced treatment-related adverse events (TRAEs). Grade ≥3 TRAEs were reported in 24.1% of patients. The most common TRAEs included hypercholesterolemia (18.1%), hypertriglyceridemia (18.1%), and increases in alanine aminotransferase (15.7%) and aspartate aminotransferase (15.7%). TRAEs leading to treatment discontinuation occurred in 6% of patients.[1][2]

#### Conclusion

Initial studies of the bispecific antibody SSGJ-707 demonstrate a promising efficacy profile in treatment-naive, PD-L1-positive advanced NSCLC. The dual-targeting of PD-1 and VEGF appears to yield substantial anti-tumor activity, particularly at the 10 mg/kg Q3W dose, with



high objective response and disease control rates. The safety profile is considered manageable. These initial findings support the continued development of SSGJ-707, both as a monotherapy and in combination with other agents, for the treatment of solid tumors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A phase II trial to evaluate the safety and efficacy of SSGJ-707, a bispecific antibody targeting PD-1 and VEGF, as a monotherapy in patients with advanced NSCLC. - ASCO [asco.org]
- 2. researchgate.net [researchgate.net]
- 3. pfizer.com [pfizer.com]
- 4. ASCO 2025 3SBio reveals what Pfizer got for its \$1.25bn | ApexOnco Clinical Trials news and analysis [oncologypipeline.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. biocytogen.com [biocytogen.com]
- 8. Immuneonco's IMM-2510 shows promise for solid tumors | BioWorld [bioworld.com]
- 9. researchgate.net [researchgate.net]
- 10. 3Sbio revs on with phase II data in tight PD-1/VEGF bispecific race | BioWorld [bioworld.com]
- To cite this document: BenchChem. [Initial Studies on SSGJ-707 Efficacy: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13441327#initial-studies-on-cg-707-efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com